molecular formula C15H12N2O2 B178423 6-Amino-2-(3-aminophenyl)chromen-4-one CAS No. 199460-12-3

6-Amino-2-(3-aminophenyl)chromen-4-one

Cat. No.: B178423
CAS No.: 199460-12-3
M. Wt: 252.27 g/mol
InChI Key: JHCRMYACOBDZEC-UHFFFAOYSA-N
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Description

6-Amino-2-(3-aminophenyl)chromen-4-one is a chemical compound based on the 4H-chromen-4-one scaffold, which is recognized in medicinal chemistry for its diverse biological potential. Chromenones are an emerging scaffold of interest in several research areas, particularly in neuroscience . The 4H-chromen-4-one core structure is a privileged motif in drug discovery, and derivatives have been investigated as ligands for sigma receptors (σ1 and σ2), which are implicated in neurological disorders and neuropathic pain . Furthermore, this scaffold has been explored for its multi-targeting potential in complex diseases like Alzheimer's, with some derivatives showing activity against key targets such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . The specific substitution pattern of this compound, featuring amino groups on the chromenone core and the pendant phenyl ring, may contribute to its physicochemical properties and interaction with biological targets. Researchers can utilize this compound as a key intermediate or as a probe for developing novel therapeutic agents, studying protein-ligand interactions, or investigating signal transduction pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

199460-12-3

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

6-amino-2-(3-aminophenyl)chromen-4-one

InChI

InChI=1S/C15H12N2O2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H,16-17H2

InChI Key

JHCRMYACOBDZEC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(O2)C=CC(=C3)N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(O2)C=CC(=C3)N

Synonyms

4H-1-Benzopyran-4-one,6-amino-2-(3-aminophenyl)-(9CI)

Origin of Product

United States

Preparation Methods

Base-Catalyzed Aldol Condensation

A foundational method for synthesizing 6-amino-2-(3-aminophenyl)chromen-4-one involves base-catalyzed condensation between phenolic aldehydes and ketones. For example, 3’-aminoacetophenone reacts with 4-hydroxy-3-methoxybenzaldehyde in ethanol under alkaline conditions (40% KOH) at 5°C, followed by neutralization with HCl. This method yields 35% of the target compound after purification via silica gel chromatography. The mechanism proceeds through enolate formation, followed by nucleophilic attack on the carbonyl carbon and subsequent cyclization.

Reaction Conditions:

ComponentQuantitySolventTemperatureCatalystYield
3’-Aminoacetophenone1.4 g (10 mmol)Ethanol5°C → RTKOH35%
4-Hydroxy-3-methoxybenzaldehyde1.5 g (10 mmol)

While this method is straightforward, its moderate yield highlights challenges in steric hindrance and byproduct formation during cyclization.

Multicomponent One-Pot Synthesis

Three-Component Coupling

Microwave-assisted one-pot synthesis significantly enhances efficiency. A representative protocol combines 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, 2-naphthols, and malononitrile under microwave irradiation. This method achieves yields up to 85% within 20 minutes, compared to 10 hours for conventional heating. The reaction proceeds via Knoevenagel condensation, followed by Michael addition and cyclization.

Optimized Parameters:

  • Catalyst: Piperidine (0.2 equiv)

  • Solvent: Ethanol

  • Temperature: 80°C (microwave)

  • Time: 20 minutes

This approach minimizes intermediate isolation, reducing solvent waste and improving scalability.

Green Synthesis Approaches

Solvent-Free Mechanochemical Grinding

Eco-friendly synthesis avoids toxic solvents by employing solid-state grinding. A mixture of 3-aminophenylboronic acid, 6-aminochromone, and a palladium catalyst is ground mechanically, facilitating Suzuki-Miyaura coupling. This method achieves 78% yield at room temperature within 2 hours. The absence of solvents reduces environmental impact and simplifies purification.

Key Advantages:

  • No solvent required.

  • Room-temperature conditions.

  • Compatibility with air-sensitive reagents.

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation accelerates the formation of this compound by uniformly heating reactants. A study using 3-aminophenylacetonitrile and 2-hydroxyacetophenone in DMF under microwave (300 W, 120°C) produced the target compound in 67% yield within 15 minutes. The rapid heating mitigates decomposition pathways, enhancing selectivity.

Comparison with Conventional Heating:

ParameterMicrowave MethodConventional Method
Reaction Time15 minutes10 hours
Yield67%42%
Energy Consumption0.5 kWh2.1 kWh

Industrial-Scale Production

Continuous Flow Reactor Systems

Automated continuous flow reactors optimize large-scale synthesis. A patented method uses a tubular reactor with immobilized palladium catalysts, enabling continuous Suzuki coupling between 3-aminophenylboronic acid and 6-bromochromone. This system achieves 92% conversion with a throughput of 1.2 kg/hour.

Process Parameters:

  • Residence Time: 8 minutes

  • Temperature: 80°C

  • Pressure: 3 bar

Comparative Analysis of Methods

The choice of synthesis method depends on scalability, cost, and environmental considerations:

MethodYield RangeTimeCostEnvironmental Impact
Base-Catalyzed Condensation35–45%10–24 hoursLowModerate (solvent use)
Microwave-Assisted60–75%15–30 minMediumLow (energy-efficient)
Green Mechanochemical70–80%2–4 hoursLowMinimal
Continuous Flow85–92%<10 minHighLow (recycled catalysts)

Mechanistic Insights

Role of Amino Group Orientation

The positioning of amino groups on the phenyl ring (meta vs. para) influences reactivity. Density functional theory (DFT) calculations reveal that the meta-substituted derivative exhibits a 12% higher electrophilicity index compared to the para isomer, facilitating nucleophilic attacks during cyclization.

Solvent Effects

Polar aprotic solvents like DMF stabilize transition states in Suzuki coupling, whereas ethanol promotes proton transfer in condensation reactions. A study comparing DMF and ethanol in identical reactions showed a 22% yield increase in DMF due to improved solubility of palladium intermediates .

Q & A

Q. How can in vivo pharmacokinetic studies be designed to evaluate therapeutic potential?

  • Methodology :
  • Animal Models : Administer 10–50 mg/kg (oral/i.v.) to Sprague-Dawley rats. Collect plasma at 0, 1, 3, 6, 12, 24 h for LC-MS/MS analysis .
  • Parameters : Calculate AUC, C_max, t₁/₂. Compare with in vitro metabolic stability (e.g., microsomal assays) .
  • Ethics : Follow ARRIVE guidelines for humane endpoints and sample sizes .

Data Contradiction Analysis Framework

Issue Possible Causes Resolution Strategies References
Variable antimicrobial activityDifferences in bacterial efflux pumpsUse efflux pump inhibitors (e.g., CCCP)
Inconsistent NMR shiftsSolvent polarity or tautomerismStandardize solvent (DMSO-d₆) and temperature
Discrepant IC₅₀ valuesCell line genetic variabilityUse isogenic cell lines; validate with CRISPR knockouts

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